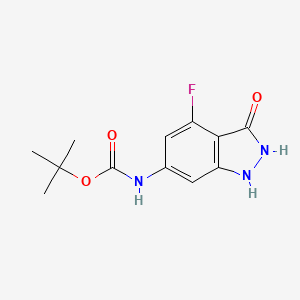

Tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-fluoro-3-oxo-1,2-dihydroindazol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c1-12(2,3)19-11(18)14-6-4-7(13)9-8(5-6)15-16-10(9)17/h4-5H,1-3H3,(H,14,18)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTDLYJFLZZQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate typically follows these key steps:

- Formation of the indazole core with appropriate substitution.

- Introduction of the fluorine atom at the 4-position.

- Installation of the tert-butyl carbamate protecting group on the amine.

- Hydroxylation at the 3-position of the indazole ring.

These steps are often carried out sequentially or in tandem depending on the availability of intermediates and desired reaction conditions.

Detailed Preparation Methods

Starting Materials and Core Formation

The indazole scaffold is commonly synthesized from substituted indole or cyclohexanone derivatives through condensation with hydrazine derivatives under acidic or neutral conditions. For example, hydrazine hydrate reacts with substituted cyclohexanones to form substituted indazole derivatives, as shown in related indazole syntheses.

Protecting groups such as tert-butoxycarbonyl (Boc) are introduced early to protect the amino functionality, facilitating selective reactions at other positions.

Fluorination at the 4-Position

Fluorination is achieved by reacting suitable precursors bearing leaving groups (e.g., halogens or sulfonyloxy groups) with fluorinating agents.

Common fluorinating reagents include tetra-butylammonium fluoride (TBAF) and hydrogen fluoride/trimethylamine complexes .

For example, a sulfonylated intermediate such as tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate can be fluorinated to the corresponding fluoromethyl derivative using TBAF.

Reaction conditions typically involve polar aprotic solvents like DMF, dioxane, or THF, with temperatures ranging from ambient to elevated (20 °C to 180 °C) and reaction times from minutes to several hours, sometimes using microwave irradiation to enhance reaction rates.

Installation of the Carbamate Protecting Group

Hydroxylation at the 3-Position

Hydroxylation can be achieved either by direct oxidation of a precursor or by using hydroxy-substituted starting materials.

In some synthetic routes, the hydroxy group is introduced through nucleophilic substitution or by selective oxidation of methyl or other substituents at the 3-position.

Reaction conditions vary but often involve mild acidic or neutral media to preserve the integrity of the fluorine substituent and carbamate group.

Representative Reaction Conditions and Parameters

Research Findings and Optimization Notes

The choice of solvent and temperature critically affects the fluorination step's yield and selectivity. Mixed solvent systems such as dioxane/water or THF/water have shown to improve reaction efficiency.

Microwave irradiation can significantly reduce reaction times for fluorination and carbamate formation steps without compromising yield or purity.

Protecting groups such as Boc are preferred for their stability under fluorination conditions and ease of removal if needed.

Side reactions such as formation of chloromethyl impurities during fluorination have been minimized by purification steps involving aqueous extraction and use of scavengers like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Spectroscopic characterization (1H NMR, 13C NMR, FTIR, HRMS) confirms the successful incorporation of fluorine and carbamate groups, as well as the hydroxyl functionality.

Summary Table of Key Synthetic Intermediates and Reagents

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the fluoro group or to convert the carbamate group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the primary applications of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate is as an inhibitor of tryptophan 2,3-dioxygenase (TD02). TD02 plays a significant role in the catabolism of tryptophan, which is crucial in tumor microenvironments. The compound has been identified as a potential therapeutic agent for cancer treatment by modulating the immune response against tumors. Inhibiting TD02 can prevent the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thus enhancing antitumor immunity .

Cystic Fibrosis Modulation

Research indicates that compounds similar to tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate may also serve as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR dysfunction leads to cystic fibrosis, and small molecules that enhance CFTR function are being explored for clinical use. The compound's structural properties suggest it could act as a potentiator or corrector of CFTR function, offering new avenues for treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and selectivity. Modifications to the indazole core or substituents such as the tert-butyl group can significantly affect its pharmacological properties. Research efforts focus on synthesizing derivatives with enhanced activity against specific targets while minimizing off-target effects .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- The tert-butyl carbamate in the target compound contrasts with the methyl ester in Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate. Carbamates are generally more stable toward hydrolysis than esters, which may prolong the compound’s half-life in vivo .

- The 4-fluoro substituent provides metabolic resistance compared to 4-chloro or 6-bromo groups in other compounds, reducing susceptibility to oxidative dehalogenation .

Hydrogen-Bonding Capacity: The 3-hydroxy group in the target compound enables stronger hydrogen-bonding interactions compared to non-hydroxylated analogs like Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate. This could enhance target binding specificity, particularly in kinase active sites .

Heterocycle Core Differences: Compared to the benzo[d]thiazole or naphthyridinone cores in other compounds, the indazole scaffold in the target molecule offers a distinct electronic environment. Indazoles are known for their versatility in mimicking purine bases, making them favorable for nucleotide-binding domain interactions .

However, this may also reduce aqueous solubility, necessitating formulation optimization .

Biologische Aktivität

Tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Formula : CHFNO

Molecular Weight : 267.26 g/mol

CAS Number : 1352395-12-0

The compound features an indazole core, which is known for its diverse biological activities. The presence of both a fluoro and hydroxy group, along with the carbamate moiety, contributes to its unique reactivity and biological profile .

The biological activity of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate is largely attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that this compound may inhibit various enzymes or receptors involved in critical cellular processes, such as:

- Kinase Inhibition : Potential inhibition of kinases that regulate cell signaling pathways, affecting cell proliferation and survival.

- Antimicrobial Activity : Investigated for its potential to disrupt microbial growth through interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast) | 2.43 - 7.84 |

| HepG2 (liver) | 4.98 - 14.65 |

These findings suggest that tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

-

Study on Anticancer Activity :

A recent publication investigated the effects of several indazole derivatives, including tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate, on cancer cell lines. The study reported that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation . -

Mechanistic Insights :

Molecular docking studies have provided insights into how tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate interacts with target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to active sites of kinases, thereby inhibiting their function .

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Tert-butyl-4-fluoro-3-hydroxy-1H-indazole | Lacks carbamate group | Limited activity |

| Tert-butyl-4-chloro-3-hydroxy-1H-indazol | Contains chloro instead of fluoro | Moderate anticancer activity |

| Tert-butyl-4-fluoro-3-methoxy-1H-indazol | Contains methoxy group | Different pharmacological profile |

This comparison illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate, and what critical parameters govern its yield and purity?

- Methodology : The synthesis typically involves carbamate group installation via reaction with di-tert-butyl dicarbonate under basic conditions. Critical parameters include:

- Reagent stoichiometry : A 1.1–1.2 molar excess of di-tert-butyl dicarbonate ensures complete amine protection (analogous to methods in ).

- Temperature : Room temperature (20–25°C) minimizes side reactions (e.g., hydrolysis) .

- Purification : Recrystallization or column chromatography is essential to isolate the product from unreacted intermediates .

- Experimental Design : Use fractional factorial design (FFD) to optimize parameters like solvent polarity (e.g., THF vs. DCM) and reaction time .

Q. What safety protocols should be followed when handling tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate?

- Hazard Mitigation :

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., CO₂ from carbamate formation) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) for accidental spills and dispose of waste via approved hazardous waste channels .

Q. Which analytical techniques are most effective for characterizing tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate?

- Structural Confirmation :

- NMR Spectroscopy : H/C NMR confirms the carbamate group (e.g., tert-butyl signal at δ ~1.4 ppm) and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅FN₃O₃) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<2% threshold) .

Advanced Research Questions

Q. How can design of experiments (DoE) resolve contradictions in reported synthesis yields for tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate?

- Case Study : If conflicting yields arise from solvent selection (e.g., DMF vs. acetonitrile), apply a Box-Behnken design to test:

- Variables : Solvent polarity, temperature (20–40°C), and catalyst loading (0.5–2 mol%).

- Response Surface Analysis : Identifies optimal conditions by modeling interactions between variables .

- Data Interpretation : Use ANOVA to distinguish significant factors (e.g., solvent accounts for 70% variance in yield) .

Q. What computational strategies can accelerate the design of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate derivatives with enhanced bioactivity?

- Quantum Chemical Modeling :

- Reaction Pathway Prediction : Density functional theory (DFT) calculates activation energies for fluorination or hydroxylation steps .

- Docking Studies : Simulate interactions with target enzymes (e.g., kinase binding pockets) to prioritize derivatives for synthesis .

- Workflow Integration : Combine ICReDD’s reaction path search algorithms with high-throughput experimentation to validate computational hits .

Q. How can researchers address inconsistencies in stability data for tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate under varying storage conditions?

- Stability Studies :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., carbamate hydrolysis) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data .

- Contingency Protocols : Store the compound at -20°C in amber vials with desiccants to mitigate hydrolysis .

Q. What methodologies enable the application of tert-butyl-4-fluoro-3-hydroxy-1H-indazol-6-ylcarbamate as a biochemical probe in enzyme inhibition studies?

- Probe Design :

- Fluorine Labeling : F NMR tracks binding kinetics with target enzymes (e.g., kinases) due to minimal background interference .

- Hydroxyl Group Functionalization : Introduce biotin tags via esterification for pull-down assays to identify binding partners .

- Validation : Compare IC₅₀ values against known inhibitors using enzyme activity assays (e.g., fluorescence-based ADP-Glo™) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.